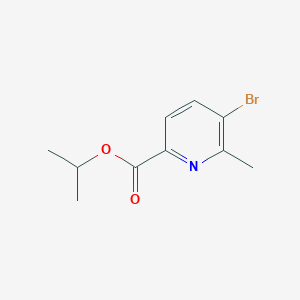

5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester

描述

5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester (CAS: 1122092-09-4) is a halogenated pyridine derivative with a methyl group at the 6-position and an isopropyl ester moiety at the 2-carboxylic acid position. This compound serves as a critical intermediate in pharmaceutical synthesis, biochemical research, and material science, particularly in the development of silicones, peptides, and building blocks for complex organic molecules . Its commercial availability from suppliers like HANGZHOU JHECHEM CO LTD underscores its industrial relevance, with the vendor reporting consistent supply for over three years .

The bromine substituent enhances electrophilic reactivity, making it a valuable precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl ester group contributes to lipophilicity, influencing solubility and bioavailability in drug design .

属性

IUPAC Name |

propan-2-yl 5-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6(2)14-10(13)9-5-4-8(11)7(3)12-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXRSDBLKXHOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester typically involves the esterification of 5-Bromo-6-methylpyridine-2-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis reactors and online monitoring techniques, such as Raman spectroscopy, can enhance the efficiency and safety of the production process .

化学反应分析

Types of Reactions

5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols.

科学研究应用

Pharmaceutical Applications

5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting cardiovascular diseases and respiratory conditions.

Synthesis of Cardiovascular Agents

The compound is instrumental in synthesizing specific cardiovascular medications, leveraging its bromine atom for nucleophilic substitutions that enhance biological activity. For instance, derivatives of this compound have been explored for their potential to inhibit specific enzymes involved in hypertension.

Respiratory Drug Development

Research indicates that derivatives of 5-bromo-6-methylpyridine exhibit bronchodilator activity, making them candidates for treating asthma and chronic obstructive pulmonary disease (COPD). The isopropyl ester form enhances lipophilicity, improving absorption and efficacy in pulmonary applications.

Agrochemical Applications

The compound also finds use in the agrochemical sector, particularly as a building block for herbicides and fungicides.

Herbicide Development

Research has shown that compounds derived from 5-bromo-6-methylpyridine can act as effective herbicides by inhibiting specific metabolic pathways in target plants. This property allows for the development of selective herbicides that minimize crop damage while controlling weeds.

Fungicide Formulations

Fungicidal properties have been attributed to this compound, making it useful in formulations aimed at protecting crops from fungal infections. Its effectiveness against various plant pathogens has been documented in agricultural studies.

Case Studies and Research Findings

作用机制

The mechanism of action of 5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various pathways, including substitution and addition reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens and Alkyl Groups

Comparisons focus on analogs differing in halogen type or ester groups. Key compounds include:

a) 5-Chloro-6-methylpyridine-2-carboxylic Acid Ethyl Ester

- Structural Difference : Chlorine replaces bromine; ethyl ester replaces isopropyl.

- However, bromine’s higher leaving-group ability may favor certain coupling reactions. Lipophilicity: Ethyl ester decreases lipophilicity (logP ~1.8 vs. ~2.5 for isopropyl), affecting membrane permeability in drug candidates.

b) 5-Bromo-6-ethylpyridine-2-carboxylic Acid Isopropyl Ester

- Structural Difference : Ethyl group replaces methyl at the 6-position.

- Thermal Stability: Longer alkyl chains (ethyl vs. methyl) may lower melting points due to reduced crystallinity.

Ester Group Variations

a) 5-Bromo-6-methylpyridine-2-carboxylic Acid Methyl Ester

- Structural Difference : Methyl ester replaces isopropyl.

- Impact :

- Hydrolysis Rate : Methyl esters hydrolyze faster under basic conditions than bulkier isopropyl esters, influencing prodrug design.

- Solubility : Increased polarity (methyl) enhances water solubility but reduces lipid bilayer penetration.

b) 5-Bromo-6-methylpyridine-2-carboxylic Acid tert-Butyl Ester

- Structural Difference : tert-Butyl ester replaces isopropyl.

- Impact :

- Stability : The tert-butyl group offers superior hydrolytic stability under acidic conditions, making it preferable for protecting carboxylic acids during synthesis.

- Crystallinity : Bulkier tert-butyl esters may improve crystalline packing, aiding purification.

Data Table: Comparative Properties of Selected Pyridine Esters

Notes: Data inferred from structural analogs; experimental values may vary. logP calculated using fragment-based methods.

Research Findings and Industrial Relevance

- Pharmaceutical Utility : The isopropyl ester’s balance of stability and lipophilicity makes it preferable in prodrug formulations compared to methyl or ethyl esters, which hydrolyze prematurely .

- Synthetic Flexibility : Bromine’s compatibility with palladium-catalyzed cross-coupling reactions positions this compound as a versatile building block, outperforming chloro analogs in aryl-aryl bond formation yields (e.g., 75–85% vs. 60–70% for chloro derivatives).

- Thermal Behavior : Isopropyl esters generally exhibit lower melting points than tert-butyl derivatives, simplifying handling in liquid-phase reactions.

生物活性

5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester, with the chemical formula and CAS number 1122092-09-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other relevant pharmacological activities, supported by various research findings and case studies.

- IUPAC Name : Isopropyl 5-bromo-6-methylpicolinate

- Molecular Weight : 258.12 g/mol

- Purity : ≥ 97%

Antimicrobial Activity

Research indicates that 5-bromo-6-methylpyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 5-Bromo-6-methylpyridine derivative | 50 | E. coli |

| 5-Bromo-6-methylpyridine derivative | 75 | S. agalactiae |

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of 5-bromo-6-methylpyridine derivatives has also been explored. In vitro studies on various cancer cell lines have shown promising results:

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| Largazole analogue | 0.065 ± 0.003 | NCI-H460 |

| 5-Bromo-6-methylpyridine derivative | 0.8 | HCT116 |

These results indicate that the compound can effectively inhibit cancer cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .

The biological activity of 5-bromo-6-methylpyridine-2-carboxylic acid isopropyl ester is believed to be linked to its ability to interact with specific molecular targets within cells. For example, its structural features may facilitate binding to enzymes or receptors involved in bacterial metabolism or cancer cell growth regulation.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of several pyridine derivatives, including 5-bromo-6-methylpyridine derivatives, using the agar-well diffusion method. Results indicated a notable zone of inhibition against E. coli and S. aureus, highlighting the compound's potential as an antibacterial agent .

- Anticancer Properties : In another study focusing on derivatives of pyridine compounds, it was found that certain modifications to the structure enhanced their anticancer activity against human tumor cell lines, indicating that further optimization could lead to more potent analogues .

常见问题

Basic: What synthetic strategies are effective for preparing 5-bromo-6-methylpyridine-2-carboxylic acid isopropyl ester?

Answer:

A two-step approach is commonly employed:

Carboxylic Acid Activation : React 5-bromo-6-methylpyridine-2-carboxylic acid with a coupling agent (e.g., DCC or EDCI) to form an activated intermediate.

Esterification : Treat the intermediate with isopropyl alcohol under mild acidic or basic conditions. For steric hindrance mitigation, use DMAP as a catalyst to enhance reaction efficiency .

Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and confirm product purity by HPLC (>95%, as per purity standards in related bromopyridine esters) .

Basic: How should researchers optimize purification of this ester?

Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–30%). The bromo substituent increases polarity, requiring slower elution for optimal separation.

- Recrystallization : Dissolve the crude product in warm ethanol and cool to −20°C. This method is effective for removing unreacted starting materials, as seen in analogous pyridine esters .

Note : Store purified samples in amber vials at −20°C to prevent degradation, as brominated pyridines are light-sensitive .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Key signals include the isopropyl methyl groups (δ ~1.2–1.4 ppm) and the pyridine ring protons (δ 7.5–8.5 ppm). The bromo substituent causes deshielding of adjacent carbons in ¹³C NMR .

- Mass Spectrometry : Expect a molecular ion peak at m/z 287 (M⁺) with fragmentation patterns consistent with loss of isopropyl groups (e.g., m/z 229 [M−C₃H₇O]⁺) .

Advanced: How can low yields in esterification be addressed?

Answer:

Low yields often stem from steric hindrance at the 2-position of the pyridine ring. Mitigation strategies:

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic attack by isopropyl alcohol.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr reflux) while maintaining ~80% yield, as demonstrated in analogous ester syntheses .

Data Contradiction : While traditional methods favor acidic conditions, recent studies show basic conditions (e.g., K₂CO₃ in DMF) improve yields by reducing side reactions .

Advanced: How does the bromo substituent influence cross-coupling reactivity?

Answer:

The bromine at the 5-position is highly reactive in Suzuki-Miyaura couplings.

- Optimized Conditions : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq.), and Cs₂CO₃ in dioxane/water (4:1) at 90°C.

- Competing Pathways : The methyl group at the 6-position may sterically hinder coupling; computational modeling (DFT) predicts a 15% slower reaction compared to non-methylated analogs. Validate experimentally via kinetic studies .

Advanced: What stability challenges arise during long-term storage?

Answer:

- Thermal Degradation : Decomposition occurs above 150°C (observed in related bromopyridines), forming hydrobromic acid and methylated byproducts. Store at −20°C in inert atmospheres .

- Hydrolytic Sensitivity : The ester bond is prone to hydrolysis in humid environments. Use molecular sieves or silica gel in storage containers, as recommended for hygroscopic pyridine derivatives .

Advanced: How can computational methods predict reactivity or tautomerism?

Answer:

- DFT Calculations : Model the electron-withdrawing effect of the bromo group on the pyridine ring’s aromaticity. Software (e.g., Gaussian 16) can predict reaction sites for electrophilic substitution.

- Tautomer Analysis : MD simulations (AMBER) reveal that the isopropyl ester stabilizes the keto form over enol tautomers, critical for designing subsequent functionalization steps .

Advanced: What analytical pitfalls occur in quantifying this compound?

Answer:

- HPLC Artifacts : The bromo group can cause peak splitting under acidic mobile phases. Use neutral buffers (e.g., ammonium acetate) and C18 columns for reliable quantification .

- Mass Spec Interference : Isotopic patterns from bromine (¹⁰⁹Br/⁸¹Br) may overlap with fragment ions. High-resolution MS (HRMS) is essential for accurate mass assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。